molecular formula C15H16Br3N B14798959 1,3-Diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline

1,3-Diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14798959
M. Wt: 450.0 g/mol
InChI Key: NYJWXZCVBOZRFZ-UHFFFAOYSA-N
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Description

1,3-Diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their diverse biological activities and potential therapeutic applications . The presence of bromine atoms and allyl groups in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,3-diallyl-1,2,3,4-tetrahydroisoquinoline. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine atoms and allyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16Br3N

Molecular Weight

450.0 g/mol

IUPAC Name

5,7,8-tribromo-1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H16Br3N/c1-3-5-9-7-10-11(16)8-12(17)15(18)14(10)13(19-9)6-4-2/h3-4,8-9,13,19H,1-2,5-7H2

InChI Key

NYJWXZCVBOZRFZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CC2=C(C(N1)CC=C)C(=C(C=C2Br)Br)Br

Origin of Product

United States

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